molecular formula C6H13NO2 B1674334 L-Alloisoleucine CAS No. 1509-34-8

L-Alloisoleucine

Cat. No. B1674334
CAS RN: 1509-34-8
M. Wt: 131.17 g/mol
InChI Key: AGPKZVBTJJNPAG-UHNVWZDZSA-N
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Description

L-Alloisoleucine is an amino acid with the formula CH3CH2CH(CH3)CH(NH2)CO2H . It exists as two enantiomers, of which the L derivative occurs naturally . L-Alloisoleucine occurs in healthy serum in only trace amounts, except for individuals suffering from maple syrup urine disease .


Synthesis Analysis

L-Alloisoleucine is a precursor to coronamic acid, which is a constituent of the phytotoxin coronatine, produced by Pseudomonas syringae . A study demonstrates a systematic investigation of the fragmentations of L-leucine, L-isoleucine and L-allo-isoleucine in combination with a thorough theoretical rationalisation .


Molecular Structure Analysis

The molecular formula of L-Alloisoleucine is C6H13NO2 . It has an average mass of 131.173 Da and a monoisotopic mass of 131.094635 Da .


Chemical Reactions Analysis

A systematic investigation of the fragmentations of L-leucine, L-isoleucine and L-allo-isoleucine was conducted under collision-induced dissociation tandem mass spectrometry . The study demonstrated that the three structural isomers can be distinguished by their CID MS/MS spectra .


Physical And Chemical Properties Analysis

L-Alloisoleucine is a white solid with a melting point of 285°C . It has a molecular weight of 131.17 g/mol .

Scientific Research Applications

Diagnostic Marker for Maple Syrup Urine Disease (MSUD)

L-Alloisoleucine, an intermediate in branched-chain amino acid metabolism, is a significant biomarker for Maple Syrup Urine Disease (MSUD). Elevated levels of L-alloisoleucine in plasma are diagnostic for MSUD, a metabolic disorder. The specificity and sensitivity of L-alloisoleucine as a diagnostic marker for MSUD are highly notable, making it an essential tool in medical diagnostics (Schadewaldt et al., 1999; Definitions, 2020).

Geochronological and Paleoclimatic Studies

L-Alloisoleucine's racemization reaction, involving the transformation of L-isoleucine to D-alloisoleucine, is used in geochronology and paleoclimatology. This racemization reaction in bone and other organic materials serves as a method for dating and studying ancient environmental conditions (Bada et al., 1973).

Synthesis Methods for Industrial and Research Use

There are various methods for synthesizing D-alloisoleucine, a stereoisomer of L-alloisoleucine. These methods are crucial for producing this compound in large quantities for both research and industrial applications. The synthesis methods include resolution of epimer mixtures, enzymatic resolution, and chemo-enzymatic approaches, highlighting the compound's significance in synthetic chemistry (Noda et al., 2002; Lloyd-Williams et al., 1994).

Understanding Metabolic Pathways in Humans

Studies on L-alloisoleucine have provided insights into metabolic pathways in humans, particularly in relation to MSUD. Research demonstrates how L-alloisoleucine is formed in the body and its accumulation in diseases like MSUD. These studies contribute to a deeper understanding of amino acid metabolism and disease mechanisms (Schadewaldt et al., 2000).

Future Directions

L-Alloisoleucine has been identified as a potential biomarker in the field of metabolomics and proteomics . It is essential to many vital biological processes and therefore of interest to these fields . Future research could focus on further understanding the role of L-Alloisoleucine in these biological processes and its potential as a biomarker .

properties

IUPAC Name

(2S,3R)-2-amino-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPKZVBTJJNPAG-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3046530, DTXSID501019679
Record name L-Alloisoleucine
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Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name L-Alloisoleucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000557
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Solubility

34.4 mg/mL at 25 °C
Record name L-Alloisoleucine
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

L-Alloisoleucine

CAS RN

1509-34-8, 3107-04-8, 443-79-8
Record name L-Alloisoleucine
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Record name Alloisoleucine, L-
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Record name DL-allo-isoleucine
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Record name Allo-L-isoleucine
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Record name ALLOISOLEUCINE, L-
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Record name ALLOISOLEUCINE, DL-
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Record name L-Alloisoleucine
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

60 - 64 °C
Record name L-Alloisoleucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000557
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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